molecular formula C14H18O4 B13422681 2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid

2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid

Cat. No.: B13422681
M. Wt: 250.29 g/mol
InChI Key: FULKCSJIGLTLNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid is an organic compound with the molecular formula C14H18O4. It is characterized by the presence of a phenyl ring substituted with diethyl groups and a methoxycarbonyl group, along with an acetic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid typically involves multi-step organic reactions. One common method includes the alkylation of a substituted benzene ring followed by esterification and subsequent hydrolysis to introduce the acetic acid group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as anti-inflammatory or analgesic properties, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyphenylacetic acid
  • 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid

Uniqueness

2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

2-(2,6-diethyl-4-methoxycarbonylphenyl)acetic acid

InChI

InChI=1S/C14H18O4/c1-4-9-6-11(14(17)18-3)7-10(5-2)12(9)8-13(15)16/h6-7H,4-5,8H2,1-3H3,(H,15,16)

InChI Key

FULKCSJIGLTLNA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1CC(=O)O)CC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.